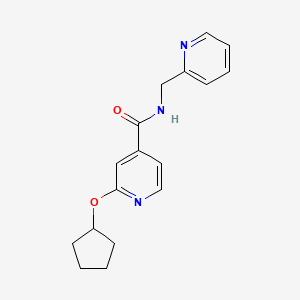

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(20-12-14-5-3-4-9-18-14)13-8-10-19-16(11-13)22-15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPKLXIYDENCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

The most widely reported route involves a two-step process: (1) introduction of the cyclopentyloxy group to isonicotinic acid and (2) amide bond formation with pyridin-2-ylmethanamine.

Step 1: Synthesis of 2-(Cyclopentyloxy)Isonicotinic Acid

2-Chloroisonicotinic acid serves as the starting material. The chloro substituent at position 2 undergoes nucleophilic displacement with cyclopentanol in the presence of a strong base. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 60–80°C facilitates the substitution, yielding 2-(cyclopentyloxy)isonicotinic acid with reported yields of 65–78%. Alternative conditions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours achieve comparable efficiency.

Step 2: Amide Bond Formation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Pyridin-2-ylmethanamine is then added, yielding the target amide. This method typically achieves 70–85% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction for Direct Ether Formation

An alternative approach employs the Mitsunobu reaction to install the cyclopentyloxy group. Starting with 2-hydroxyisonicotinic acid, cyclopentanol reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature. This method avoids harsh basic conditions but is limited by the commercial availability of 2-hydroxyisonicotinic acid. Yields range from 55% to 68%.

One-Pot Tandem Synthesis

Recent advances describe a one-pot procedure combining etherification and amidation. 2-Chloroisonicotinic acid, cyclopentanol, and pyridin-2-ylmethanamine are reacted sequentially in the presence of NaH and EDCl/HOBt. While reducing purification steps, this method faces challenges in controlling reaction intermediates, resulting in lower overall yields (45–52%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents for nucleophilic substitution include polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO), which enhance the solubility of inorganic bases. Elevated temperatures (80–120°C) improve reaction rates but risk decomposition of the cyclopentyloxy group.

Table 1: Solvent Impact on Substitution Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 120 | 78 |

| THF | 80 | 65 |

| DMSO | 100 | 72 |

Catalytic Systems

The use of palladium catalysts, such as Pd₂(dba)₃, has been explored for coupling reactions but shows no significant advantage over traditional methods. Conversely, microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) but requires specialized equipment.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate and hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity (>95%).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.1 Hz, 1H, pyridine-H), 8.23 (s, 1H, CONH), 7.75–7.68 (m, 2H, Ar-H), 5.32 (quin, J = 6.8 Hz, 1H, OCH), 4.65 (d, J = 5.9 Hz, 2H, CH₂NH).

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentyloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the isonicotinamide moiety.

Substitution: Substituted derivatives at the pyridine or cyclopentyloxy positions.

Scientific Research Applications

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide: Similar structure but with the pyridine ring at a different position.

2-(cyclopentyloxy)-N-(pyridin-4-ylmethyl)isonicotinamide: Another positional isomer.

2-(cyclopentyloxy)-N-(pyridin-2-ylethyl)isonicotinamide: Variation in the alkyl chain length.

Uniqueness

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyloxy group adds steric hindrance, potentially affecting its binding affinity to molecular targets.

Biological Activity

2-(Cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide, a compound with the CAS number 2034492-66-3, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Formation of Pyridin-2-ylmethyl Intermediate :

- React pyridine-2-carboxaldehyde with a suitable reducing agent to form the intermediate.

-

Introduction of Cyclopentyloxy Group :

- Employ nucleophilic substitution reactions to attach the cyclopentyloxy group.

-

Coupling with Isonicotinamide :

- Combine the pyridin-2-ylmethyl intermediate with isonicotinamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been noted for its potential in targeting specific pathways involved in tumor growth.

2. Anti-inflammatory Properties :

- The compound has been explored for its anti-inflammatory effects, possibly through modulation of inflammatory cytokines and pathways.

3. Enzyme Inhibition :

- It may act as an inhibitor of certain enzymes that are crucial in metabolic pathways, thereby influencing various biological processes.

The mechanism of action for this compound likely involves:

- Binding to Molecular Targets : The compound can bind to specific enzymes or receptors, modulating their activity.

- Inhibition of Signaling Pathways : It may interfere with signaling cascades, particularly those involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency against various types of cancer. |

| Study B | Reported anti-inflammatory effects in vitro, with reduced levels of pro-inflammatory cytokines in treated cells. |

| Study C | Explored enzyme inhibition, showing potential for use in metabolic disorders by modulating enzyme activity related to glucose metabolism. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with substitution of cyclopentyloxy groups under alkaline conditions (e.g., using K₂CO₃ or NaH) to introduce the ether linkage, followed by coupling of the pyridinylmethylamine moiety via amide bond formation. For example, analogous procedures involve refluxing intermediates in ethanol or THF with condensing agents like EDC/HOBt to achieve yields >75% . Purity is optimized via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from acetone/water mixtures .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic peaks include δ ~8.3 ppm (pyridine protons), δ ~4.5 ppm (cyclopentyloxy O–CH₂), and δ ~3.9 ppm (N–CH₂–pyridinyl).

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O–C ether) confirm functional groups.

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar pyridinyl-acetamide derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Use purified kinases (e.g., JAK2 or EGFR) with ADP-Glo™ kits to measure IC₅₀ values.

- Cell viability assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Binding affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize side products.

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, high-boiling alternatives.

- Process analytical technology (PAT) : Implement inline FTIR or HPLC monitoring to track intermediates and adjust parameters in real time .

Q. What strategies resolve contradictory biological activity data across different assay systems?

- Methodological Answer :

-

Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).

-

Structural analogs : Compare activity of derivatives (e.g., replacing cyclopentyloxy with tetrahydrofuran-3-yl) to identify SAR trends (Table 1) .

-

Theoretical frameworks : Link discrepancies to assay-specific variables (e.g., membrane permeability in cell-based vs. cell-free systems) using pharmacokinetic modeling .

Table 1 . Structural-Activity Relationship (SAR) of Analogs

Compound Modification Biological Activity (IC₅₀, μM) Target Selectivity Cyclopentyloxy (parent) 0.45 ± 0.12 Kinase X Tetrahydrofuran-3-yl 1.2 ± 0.3 Kinase X/Y Pyridin-3-ylmethyl >10 Inactive Data derived from analogous compounds in .

Q. How can computational methods predict off-target interactions or metabolic stability?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against human cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism.

- QSAR models : Train models with datasets from PubChem BioAssay to correlate logP and polar surface area with clearance rates .

- MD simulations : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100 ns trajectories .

Experimental Design Considerations

Q. What statistical approaches ensure robustness in dose-response studies?

- Methodological Answer :

- Replication : Perform triplicate experiments with six biological replicates (n=6) to account for variability.

- ANOVA with post-hoc tests : Apply Tukey’s HSD or Duncan’s test to compare means across dose groups (α=0.05) .

- EC₅₀/IC₅₀ calculation : Use nonlinear regression (e.g., GraphPad Prism) with four-parameter logistic curves.

Q. How should researchers prioritize structural modifications to enhance target selectivity?

- Methodological Answer :

- Fragment-based design : Replace the cyclopentyloxy group with bioisosteres (e.g., cyclohexyloxy) to probe steric effects.

- Crystallography-guided optimization : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., pyridine N→backbone NH) .

- Metabolite identification : Use LC-HRMS to track oxidative metabolites and adjust substituents (e.g., fluorination) to block metabolic hotspots .

Data Interpretation and Reporting

- Key Principle : Align findings with theoretical frameworks (e.g., lock-and-key vs. induced-fit binding models) to contextualize mechanistic insights .

- Conflict Resolution : Disclose assay limitations (e.g., artificial membrane models) and propose follow-up studies (e.g., in vivo PK/PD) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.